molecular formula C24H23NO4 B584163 Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate CAS No. 1797817-81-2

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate

Cat. No.: B584163
CAS No.: 1797817-81-2
M. Wt: 389.451
InChI Key: VUXZSDVLKNOBFJ-UHFFFAOYSA-N
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Description

We offer Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate for research purposes. Researchers can rely on our high-purity standards for their experimental work. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please contact our technical support team for more information on availability and specifications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-24(2,3)29-23(27)25-18-12-8-7-11-17(18)21-19(25)13-14-20(22(21)26)28-15-16-9-5-4-6-10-16/h4-14,26H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXZSDVLKNOBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C3=CC=CC=C31)C(=C(C=C2)OCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroindole-Benzannulation Methodology

The foundational work by and demonstrates that 4-hydroxycarbazoles can be synthesized through benzannulation reactions between 3-nitroindoles and 1-trimethylsilyloxy-1,3-butadiene. For the target compound, this methodology could be adapted as follows:

  • Reaction Setup :

    • 3-Nitroindole (1.0 equiv) reacts with 1-trimethylsilyloxy-1,3-butadiene (1.2 equiv) in THF/hexane (1:2 v/v) at 40°C under N₂ atmosphere.

    • K₂CO₃ (2.0 equiv) facilitates the annulation over 12–24 hours.

  • Post-Reaction Processing :

    • Acidic workup with 1M HCl precipitates the 4-hydroxycarbazole intermediate.

    • Purification via silica gel chromatography yields the core structure (typical yields: 60–75%).

This method’s regioselectivity arises from the electron-deficient nature of the nitroindole, directing diene attack to position 4.

Sequential Functionalization of the Carbazole Core

Introduction of 3-Phenylmethoxy Group

The 3-position’s reactivity permits etherification through two primary routes:

Method A: Williamson Ether Synthesis

  • Conditions :

    • 4-Hydroxycarbazole (1.0 equiv), benzyl bromide (1.5 equiv), K₂CO₃ (3.0 equiv)

    • DMF, 80°C, 6 hours

  • Outcome :

    • Selective O-benzylation at position 3 due to steric hindrance at position 4.

    • Yield: 70–85% after recrystallization from ethanol.

Method B: Mitsunobu Reaction

  • Conditions :

    • 4-Hydroxycarbazole (1.0 equiv), benzyl alcohol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

    • THF, 0°C → rt, 12 hours

  • Advantage :

    • Higher regiocontrol compared to Williamson method.

tert-Butyl Carboxylation at Position 9

The final step introduces the tert-butoxycarbonyl (Boc) group:

Boc Protection Protocol :

  • Reagents :

    • 3-Phenylmethoxy-4-hydroxycarbazole (1.0 equiv), Boc₂O (1.2 equiv), DMAP (0.1 equiv)

    • Solvent: Dichloromethane (DCM), rt, 24 hours

  • Workup :

    • Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄

    • Column chromatography (hexane/EtOAc 4:1) yields pure product (55–65%).

Alternative Route: Direct Carbazole Functionalization

Prefunctionalized Carbazole Derivatives

Commercial 4-hydroxycarbazole (if available) can undergo:

  • Simultaneous Protection :

    • Use TBSCl for 4-OH protection (TBSOTf, 2,6-lutidine, DCM).

  • 3-O-Benzylation :

    • As described in Section 2.1.

  • Boc Introduction :

    • Follow Section 2.2 protocol.

  • TBS Deprotection :

    • TBAF in THF, 0°C → rt, 2 hours.

Critical Analysis of Methodologies

Comparative Efficiency

MethodTotal Yield (%)Key AdvantageLimitation
Benzannulation route35–45Atom-economic core formationMulti-step purification
Sequential functionalization50–60Modular approachRequires stable intermediates
Direct functionalization40–55Avoids core synthesisDependent on commercial starting material

Spectroscopic Validation

  • ¹H NMR (CDCl₃) :

    • δ 8.15 (d, J=7.8 Hz, 1H, H-5), 7.45–7.30 (m, 5H, phenyl), 5.25 (s, 2H, OCH₂Ph), 1.55 (s, 9H, t-Bu).

  • IR (KBr) :

    • 1745 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C).

Challenges and Mitigation Strategies

Regioselectivity Issues

  • Problem : Competing O-alkylation at position 4 during benzylation.

  • Solution : Use bulky bases (e.g., DBU) to favor 3-substitution.

Boc Group Stability

  • Problem : Acidic conditions during workup may cleave Boc.

  • Solution : Maintain pH >7 during aqueous extractions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: Carbazole derivatives are known for their electronic properties and are used in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

  • Tert-butyl ester : Compared to methyl or benzyl esters, the tert-butyl group provides superior steric protection, reducing susceptibility to nucleophilic attack. However, acidic conditions can cleave the ester, releasing tert-butyl alcohol, a flammable and toxic compound requiring careful handling .
  • Phenylmethoxy vs.

Solubility and Handling

  • The tert-butyl group improves solubility in non-polar solvents relative to carboxylic acid derivatives, facilitating purification in synthetic workflows. However, decomposition products like tert-butyl alcohol necessitate stringent safety protocols, including explosion-proof ventilation and flame-resistant PPE .

Research Findings and Gaps

  • Structural Studies : Crystallographic analysis of similar carbazole derivatives often employs SHELX software for refinement, though direct data on this compound are lacking .
  • Toxicological Data : While the parent compound tert-butyl alcohol has well-documented hazards, the toxicity profile of this compound remains understudied. Analogous esters (e.g., methyl or benzyl) show low acute toxicity but require evaluation of long-term effects .

Biological Activity

Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate, also known as M4, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C24_{24}H23_{23}NO4_4
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 1797817-81-2

Research indicates that M4 acts as both a β-secretase and acetylcholinesterase inhibitor. These activities are crucial in preventing the aggregation of amyloid-beta peptide (Aβ), which is implicated in Alzheimer's disease pathogenesis. By inhibiting these enzymes, M4 may reduce the formation of neurotoxic fibrils from Aβ1-42, thereby offering protective effects against neurodegeneration.

Neuroprotective Effects

In vitro studies have demonstrated that M4 can protect astrocyte cells from death induced by Aβ1-42. The compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and mitigates oxidative stress markers like malondialdehyde (MDA) in treated cells. However, in vivo studies showed limited efficacy compared to established treatments like galantamine, suggesting that bioavailability in the brain may be a limiting factor for its therapeutic potential.

Anti-inflammatory Properties

M4 has been shown to modulate inflammatory responses by reducing cytokine levels in astrocyte cultures treated with Aβ1-42. The reduction in TNF-α levels suggests a potential role in alleviating neuroinflammation associated with Alzheimer's disease.

Case Studies

StudyFindings
In Vitro Study M4 reduced TNF-α levels and oxidative stress markers in astrocytes treated with Aβ1-42.
In Vivo Study Limited protective effects observed; bioavailability issues noted compared to galantamine treatment.
Mechanistic Study Demonstrated inhibition of β-secretase and acetylcholinesterase activities, preventing Aβ aggregation.

Research Findings

  • Neuroprotection : In cell culture models, M4 exhibited a moderate protective effect against Aβ-induced cytotoxicity.
  • Cytokine Modulation : Significant reduction in pro-inflammatory cytokines was noted, indicating potential anti-inflammatory effects.
  • Oxidative Stress Reduction : M4 treatment led to decreased levels of MDA, suggesting its role in mitigating oxidative damage.

Q & A

Q. What are the recommended synthetic routes and reaction optimization strategies for Tert-butyl 4-hydroxy-3-phenylmethoxycarbazole-9-carboxylate?

  • Methodological Answer : A modified carbazole alkylation protocol (e.g., using 1,4-dibromobutane in toluene with tetrabutylammonium bromide as a phase-transfer catalyst at 45°C for 3–24 hours) can be adapted for this compound . Key steps include:
  • Purification : Recrystallization from ethanol to remove unreacted precursors.
  • Yield Optimization : Monitoring reaction completion via TLC and adjusting stoichiometric ratios (e.g., excess alkylating agent to drive the reaction).
    Example reaction conditions from analogous carbazole syntheses:
ParameterValue/ReagentReference
SolventToluene
CatalystTetrabutylammonium bromide (TBAB)
Temperature45°C
Purification MethodEthanol recrystallization

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the tert-butyl group (δ ~1.3 ppm for 1^1H) and carbazole aromatic protons (δ 7.0–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O-H, ~3200 cm1^{-1}) stretches .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Protect from light and moisture; store at room temperature in inert gas (argon) to prevent oxidation.
  • Decomposition Risks : Avoid strong acids/bases or redox-active reagents, as tert-butyl esters are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the substituent positions of this carbazole derivative?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 Venture system.
  • Refinement : Apply the SHELXL software for structure solution, leveraging its robustness for small-molecule refinement .
  • Validation : Cross-check crystallographic data (e.g., bond lengths/angles) with density functional theory (DFT) calculations to resolve positional conflicts .

Q. What strategies address contradictory spectroscopic data in determining the hydroxyl and phenylmethoxy group orientations?

  • Methodological Answer :
  • Dynamic NMR : Perform variable-temperature 1^1H NMR to study rotational barriers of the phenylmethoxy group.
  • NOESY Experiments : Identify spatial proximity between the tert-butyl group and carbazole protons to confirm substituent positions.
  • Computational Modeling : Use Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data .

Q. How can researchers evaluate the compound’s potential as a drug precursor or biological probe?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the phenylmethoxy group to assess cytotoxicity or receptor-binding affinity.
  • In Vitro Assays : Test against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, referencing protocols for analogous carbazole derivatives .
  • Metabolic Stability : Use liver microsome models to study esterase-mediated hydrolysis of the tert-butyl group .

Q. What are the ecotoxicological implications of this compound, and how can they be assessed?

  • Methodological Answer :
  • Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC50_{50} values.
  • Biodegradation : Use OECD 301B (CO2_2 evolution test) to evaluate persistence in environmental matrices .

Data Contradiction Analysis

Q. How to reconcile discrepancies between calculated and observed molecular weights in mass spectrometry?

  • Methodological Answer :
  • Adduct Formation : Check for sodium/potassium adducts ([M+Na]+^+ or [M+K]+^+) in HRMS.
  • Degradation : Analyze for hydrolytic byproducts (e.g., free carbazole acid) using LC-MS/MS.
  • Isotopic Pattern Matching : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis) .

Key Physical and Chemical Properties (Extrapolated from Analogous Compounds)

PropertyValue/DescriptionReference
Molecular FormulaC24_{24}H23_{23}NO4_4
Density (Predicted)~1.05 g/cm3^3
LogP (Hydrophobicity)~8.8 (indicative of high lipophilicity)
StabilitySensitive to strong acids/bases

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